molecular formula C13H18O2 B7807854 1-(3-(Isopentyloxy)phenyl)ethanone

1-(3-(Isopentyloxy)phenyl)ethanone

Cat. No.: B7807854
M. Wt: 206.28 g/mol
InChI Key: PLNHUVGRDJJAKM-UHFFFAOYSA-N
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Description

1-(3-(Isopentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isopentyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanone typically involves the alkylation of 3-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxyacetophenone+Isopentyl bromideK2CO3,RefluxThis compound\text{3-Hydroxyacetophenone} + \text{Isopentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Hydroxyacetophenone+Isopentyl bromideK2​CO3​,Reflux​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(Isopentyloxy)benzoic acid.

    Reduction: 1-(3-(Isopentyloxy)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-(Isopentyloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 1-(3-(Isopentyloxy)phenyl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins.

Comparison with Similar Compounds

  • 1-(3-Isopropoxyphenyl)ethanone
  • 1-(3-Isobutoxyphenyl)ethanone
  • 1-(3-Isopentyloxyphenyl)propanone

Comparison: 1-(3-(Isopentyloxy)phenyl)ethanone is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHUVGRDJJAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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